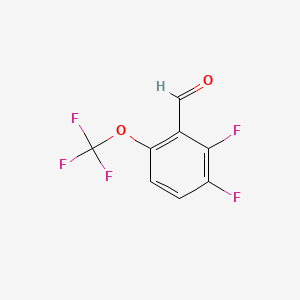
2,3-Difluoro-6-(trifluoromethoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Difluoro-6-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H3F5O2. It is a fluorinated benzaldehyde derivative, characterized by the presence of two fluorine atoms and a trifluoromethoxy group attached to the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-6-(trifluoromethoxy)benzaldehyde typically involves the introduction of fluorine atoms and a trifluoromethoxy group onto a benzaldehyde core. One common method includes the reaction of 2,3-difluorobenzaldehyde with trifluoromethoxy reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
化学反応の分析
Types of Reactions
2,3-Difluoro-6-(trifluoromethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms and trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 2,3-Difluoro-6-(trifluoromethoxy)benzoic acid.
Reduction: 2,3-Difluoro-6-(trifluoromethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,3-Difluoro-6-(trifluoromethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 2,3-Difluoro-6-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethoxy group can enhance the compound’s reactivity and binding affinity to certain enzymes and receptors. This can lead to the modulation of biological processes and the exertion of desired effects .
類似化合物との比較
Similar Compounds
- 2,3-Difluorobenzaldehyde
- 2,3,5,6-Tetrafluorobenzaldehyde
- 2-(Trifluoromethyl)benzaldehyde
Uniqueness
2,3-Difluoro-6-(trifluoromethoxy)benzaldehyde is unique due to the combination of fluorine atoms and a trifluoromethoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high reactivity and specificity .
生物活性
2,3-Difluoro-6-(trifluoromethoxy)benzaldehyde is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. The incorporation of fluorine atoms into organic molecules can significantly impact their pharmacological properties, including lipophilicity, metabolic stability, and biological activity. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.
Structure and Properties
The chemical structure of this compound features two fluorine atoms and a trifluoromethoxy group attached to a benzaldehyde moiety. The presence of multiple fluorine atoms enhances the compound's lipophilicity, which can improve its permeability across biological membranes and influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that fluorinated compounds, including various benzaldehyde derivatives, exhibit notable antimicrobial properties. The following table summarizes key findings related to the antimicrobial efficacy of similar fluorinated compounds:
The biological activity of this compound may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways. The increased lipophilicity from the fluorine substitutions allows for better membrane penetration, which is crucial for antimicrobial efficacy.
Case Studies
- Synthesis and Antimycobacterial Properties : A study synthesized various fluorinated benzaldoximes and evaluated their antimycobacterial activity. It was observed that increasing the number of fluorine atoms enhanced the compounds' activity against Mycobacterium species, suggesting a similar potential for this compound due to its structural similarities .
- Antibacterial Activity : Another investigation into difluoromethyl cinnamoyl amides revealed that introducing difluoromethyl groups significantly improved antibacterial activity against Mycobacterium smegmatis. The selectivity and potency of these compounds highlight the importance of structural modifications in enhancing biological activity .
特性
IUPAC Name |
2,3-difluoro-6-(trifluoromethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O2/c9-5-1-2-6(15-8(11,12)13)4(3-14)7(5)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNWPQWODQFLBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)C=O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














